1-Ethylpiperidin-4-amine

Overview

Description

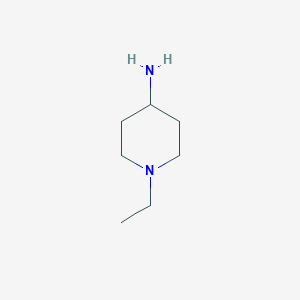

1-Ethylpiperidin-4-amine is a chemical compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

1-Ethylpiperidin-4-amine can be synthesized through various synthetic routes. One common method involves the reaction of 4-piperidone with ethylamine under reductive amination conditions . The reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out in an organic solvent such as methanol or ethanol at room temperature.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Ethylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles like halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and varying temperatures depending on the specific reaction.

Scientific Research Applications

1-Ethylpiperidin-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Ethylpiperidin-4-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as neurotransmitter receptors or enzymes involved in metabolic pathways . The compound’s amine group allows it to form hydrogen bonds and electrostatic interactions with its targets, modulating their activity.

Comparison with Similar Compounds

1-Ethylpiperidin-4-amine can be compared with other piperidine derivatives such as:

Piperidine: The parent compound, which lacks the ethyl group and has different chemical properties and applications.

1-Methylpiperidin-4-amine: Similar to this compound but with a methyl group instead of an ethyl group, leading to differences in reactivity and biological activity.

4-Piperidone: A precursor in the synthesis of this compound, which has a carbonyl group instead of an amine group.

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other piperidine derivatives.

Biological Activity

1-Ethylpiperidin-4-amine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring with an ethyl group at the nitrogen atom in the 1-position and an amine group at the 4-position. Its molecular formula is , and it often exists as a dihydrochloride salt, enhancing its solubility in water for various applications in pharmaceutical chemistry.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including receptors and enzymes. The piperidine structure allows it to act as a ligand, modulating the activity of neurotransmitter receptors, which can influence neurological processes.

Key Mechanisms Include:

- Receptor Binding: It can bind to neurotransmitter receptors, potentially affecting mood and cognition.

- Enzyme Interaction: The compound has been shown to inhibit specific enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant in Alzheimer's disease treatment .

- Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting a role in cancer therapy .

Biological Activity and Applications

This compound has been studied for various biological activities, including:

- Neuropharmacological Effects: Research indicates that it may help in treating neurological disorders by modulating neurotransmitter systems.

- Anticancer Properties: Certain derivatives exhibit significant anticancer activity through mechanisms such as apoptosis induction in tumor cells .

- Antioxidant Effects: Some studies have highlighted its potential antioxidant properties, contributing to cellular protection against oxidative stress .

1. Anticancer Activity

A study investigated a series of piperidine derivatives, including this compound, for their efficacy against FaDu hypopharyngeal tumor cells. The results indicated that these compounds could induce apoptosis more effectively than standard treatments like bleomycin .

2. Alzheimer's Disease

Research on the inhibition of AChE by piperidine derivatives showed that modifications to the structure could enhance binding affinity and selectivity towards AChE over BuChE. This specificity is crucial for developing effective treatments for Alzheimer's disease .

Data Table: Comparative Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Ethylpiperidin-4-amine, and how can purity be optimized in laboratory-scale synthesis?

- Methodological Answer : The primary synthesis involves alkylation of piperidin-4-amine with ethyl halides (e.g., ethyl bromide or iodide) under alkaline conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like acetonitrile or DMF. Purity optimization requires careful control of stoichiometry (1:1.2 molar ratio of amine to alkylating agent) and reaction temperature (40–60°C). Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) achieves >95% purity. Trace impurities, such as unreacted starting materials or dialkylated byproducts, are monitored via HPLC (C18 column, UV detection at 254 nm) .

Q. What key spectroscopic characteristics distinguish this compound from structurally similar piperidine derivatives?

- Methodological Answer : ¹H NMR analysis reveals diagnostic signals: a triplet at δ 2.8–3.0 ppm (N-CH₂-CH₃), a multiplet at δ 2.4–2.6 ppm (piperidine C4-H adjacent to the amine), and a quartet at δ 1.2–1.4 ppm (CH₃ of the ethyl group). FT-IR shows N-H stretches at 3300–3400 cm⁻¹ and C-N vibrations at 1250–1350 cm⁻¹. Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 128.2 (M⁺). Differentiation from analogs (e.g., 1-Benzylpiperidin-4-amine) relies on absence of aromatic proton signals in NMR and distinct retention times in GC-MS .

Q. How should researchers mitigate common side reactions during the alkylation of piperidin-4-amine?

- Methodological Answer : Competing dialkylation or ring substitution can be minimized by:

- Using a slight excess of the ethyl halide (1.2–1.5 equivalents) to favor monoalkylation.

- Employing bulky bases (e.g., NaH) to reduce nucleophilic attack on the piperidine ring.

- Conducting reactions under inert atmospheres (N₂/Ar) to prevent oxidation of the amine group.

Quenching the reaction with ice-cold water followed by rapid extraction (CH₂Cl₂) limits byproduct formation .

Q. What storage conditions ensure the stability of this compound in laboratory settings?

- Methodological Answer : The compound should be stored in amber glass containers under anhydrous conditions (desiccated with silica gel) at 2–8°C. Long-term stability (>2 years) is achievable when protected from light and moisture. Degradation products (e.g., oxidized amines) are monitored periodically via TLC (silica gel, Rf 0.3 in EtOAc/hexane 1:1) .

Q. How is this compound utilized as a building block in complex organic syntheses?

- Methodological Answer : Its secondary amine group enables nucleophilic substitution (e.g., acylations with chloroformates) or reductive amination with aldehydes. For example, coupling with benzyl chloroformate in THF yields protected intermediates for pharmaceutical scaffolds. The ethyl group enhances lipophilicity, making it useful in CNS-targeting drug candidates. Reaction progress is tracked via LC-MS to ensure intermediate stability .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of N-ethylation over ring substitution in piperidine derivatives?

- Methodological Answer : Selectivity arises from steric and electronic factors. The lone pair on the piperidine nitrogen is more nucleophilic than the ring carbons. Bulky bases (e.g., NaH) deprotonate the amine, enhancing its nucleophilicity while sterically hindering ring attack. Solvent polarity (e.g., DMF) stabilizes the transition state for alkylation. Computational studies (DFT) comparing activation energies of N- vs. C-alkylation pathways can validate these observations .

Q. What analytical methods are recommended for detecting trace impurities in this compound, and how are they validated?

- Methodological Answer : High-resolution LC-MS (ESI⁺ mode) identifies impurities at ppm levels, such as residual ethyl halides or dialkylated products. Method validation includes:

- Linearity (R² > 0.99) over 0.1–100 µg/mL.

- Limit of detection (LOD) ≤ 0.05% via signal-to-noise ratio (S/N ≥ 3).

- Precision (RSD < 2% for repeatability).

- Reference standards (e.g., 1-Benzylpiperidin-4-amine) are used for spike-and-recovery tests .

Q. How does this compound behave under oxidative or reductive conditions, and what products are formed?

- Methodological Answer : Oxidation with KMnO₄ in acidic media converts the amine to a nitroso derivative (confirmed by IR loss of N-H stretches). Reduction with NaBH₄ or LiAlH₄ yields the corresponding secondary alcohol (piperidin-4-ol), identifiable via ¹H NMR (δ 3.5–3.7 ppm, -OH). Reaction kinetics are studied using UV-Vis spectroscopy (λmax 280 nm for nitroso intermediates) .

Q. What experimental designs assess the binding affinity of this compound to neurological receptors (e.g., σ or opioid receptors)?

- Methodological Answer : Competitive radioligand binding assays using [³H]-DTG for σ receptors or [³H]-DAMGO for opioid receptors. Protocols include:

- Incubating receptor membranes with 10 nM–10 µM test compound.

- Measuring displacement curves (IC50) and calculating Kᵢ via Cheng-Prusoff equation.

- Cross-validating with computational docking (AutoDock Vina) to predict binding poses .

Q. How can researchers design in vitro experiments to evaluate the metabolic stability of this compound in hepatic models?

- Methodological Answer : Use human liver microsomes (HLM) or hepatocyte suspensions with NADPH regeneration systems. Protocols:

- Pre-incubate compound (1 µM) with HLM at 37°C.

- Sample at 0, 5, 15, 30, 60 min for LC-MS quantification.

- Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using well-stirred model.

- Cytochrome P450 inhibition assays (CYP3A4/2D6) identify metabolic pathways .

Properties

IUPAC Name |

1-ethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-9-5-3-7(8)4-6-9/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFETTXCVHFVMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395713 | |

| Record name | 1-ethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50534-45-7 | |

| Record name | 1-Ethyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50534-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-ethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.